1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea
Übersicht
Beschreibung
EPZ004777 ist ein potenter und selektiver Inhibitor des Enzyms Disruptor of Telomeric Silencing 1-like (DOT1L) Histon-Lysin-Methyltransferase. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Methylierung von Lysin 79 am Histon 3 (H3K79) zu hemmen, was für die Entwicklung von Mischlinienleukämie und anderen Krebsarten entscheidend ist .
Herstellungsmethoden
Die Synthese von EPZ004777 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und umfassen typischerweise fortschrittliche Verfahren der organischen Synthese. Industrielle Produktionsmethoden für EPZ004777 werden nicht allgemein offengelegt, folgen aber im Allgemeinen ähnlichen Prinzipien der organischen Synthese mit Optimierung für die großtechnische Produktion .
Wissenschaftliche Forschungsanwendungen
EPZ004777 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Krebsbiologie und Epigenetik. Zu den wichtigsten Anwendungen gehören:
Krebsforschung: EPZ004777 hat in verschiedenen Krebszelllinien und Tiermodellen signifikante Antitumorwirkungen gezeigt.
Arzneimittelentwicklung: EPZ004777 dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf DOT1L und verwandte Signalwege abzielen.
Wirkmechanismus
EPZ004777 übt seine Wirkungen aus, indem es selektiv das DOT1L-Enzym hemmt, das für die Methylierung von Lysin 79 am Histon 3 verantwortlich ist. Diese Hemmung stört den Methylierungsprozess, führt zu Veränderungen der Genexpression und zur Unterdrückung des Wachstums von Leukämiezellen. Die beteiligten molekularen Ziele und Signalwege umfassen das DOT1L-Enzym und die nachgeschalteten Auswirkungen auf die Histonmethylierung und die Genregulation .
Wirkmechanismus
EPZ004777 exerts its effects by selectively inhibiting the DOT1L enzyme, which is responsible for the methylation of lysine 79 on histone 3. This inhibition disrupts the methylation process, leading to changes in gene expression and the suppression of leukemic cell growth. The molecular targets and pathways involved include the DOT1L enzyme and the downstream effects on histone methylation and gene regulation .
Biochemische Analyse
Biochemical Properties
EPZ004777 demonstrates potent, concentration-dependent inhibition of DOT1L enzyme activity with an IC50 of 400±100 pM . It displays remarkable selectivity for inhibition of DOT1L over other histone methyltransferases . The effect of extended EPZ004777 treatment is remarkably specific for the MLL-rearranged cell lines .
Cellular Effects
EPZ004777 has been shown to reduce cell viability and colony formation in human prostate cancer cell lines and patient-derived xenograft models . It also inhibits cell growth and upregulates pro-apoptotic genes in a mouse xenograft model of ovarian cancer and human ovarian cancer cell lines .
Molecular Mechanism
By inhibiting DOT1L, EPZ004777 prevents DOT1L-mediated methylation of lysine 79 of histone 3 (H3K79) . This methylation impacts telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression .
Temporal Effects in Laboratory Settings
The effect of extended EPZ004777 treatment is remarkably specific for the MLL-rearranged cell lines . A small population of cells remain viable in the presence of EPZ004777, but their number remains constant when growth curves are tracked over longer periods, indicating that they have ceased to divide .
Dosage Effects in Animal Models
EPZ004777 has been shown to produce potent antitumor efficacy, and significantly increases median survival in a mouse xenograft model of MLL leukemia . It is well tolerated and no overt toxicity is observed .
Metabolic Pathways
It is known that EPZ004777 impacts telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression , which could suggest its involvement in these metabolic pathways.
Subcellular Localization
Given its role as a histone methyltransferase inhibitor, it is likely that it interacts with chromatin in the nucleus .
Vorbereitungsmethoden
The synthesis of EPZ004777 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for EPZ004777 are not widely disclosed, but they generally follow similar principles of organic synthesis with optimization for large-scale production .
Analyse Chemischer Reaktionen
EPZ004777 unterliegt hauptsächlich Reaktionen im Zusammenhang mit seiner Funktion als DOT1L-Inhibitor. Es zeigt eine potente, konzentrationsabhängige Hemmung der DOT1L-Enzymaktivität mit einem IC50 von 0,4 nM . Die Verbindung ist hochselektiv für DOT1L gegenüber anderen Histon-Methyltransferasen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen verschiedene Lösungsmittel und Katalysatoren, die den Hemmungsprozess erleichtern. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die Hemmung der H3K79-Methylierung, die zur Unterdrückung der Proliferation von Leukämiezellen führt .
Vergleich Mit ähnlichen Verbindungen
EPZ004777 ist einzigartig in seiner hohen Selektivität und Potenz als DOT1L-Inhibitor. Zu ähnlichen Verbindungen gehören:
EPZ-5676: Ein weiterer DOT1L-Inhibitor mit besserer Potenz und Selektivität im Vergleich zu EPZ004777.
EPZ004777 zeichnet sich durch seine spezifische Hemmung von DOT1L und seine signifikante Antitumoraktivität in Leukämiezellen aus.
Eigenschaften
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGFPHDRFQODR-ICLZECGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719178 | |
Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338466-77-5 | |
Record name | 7-[5-Deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338466-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 775852 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338466775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary molecular target of EPZ004777?
A1: EPZ004777 is a highly selective inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, , , ]
Q2: How does EPZ004777 interact with DOT1L?
A2: EPZ004777 acts as a potent, S-adenosylmethionine-competitive inhibitor of DOT1L, binding to the enzyme's catalytic site and blocking its activity. [, ] Crystal structures reveal that EPZ004777 binds to DOT1L and induces conformational changes in the enzyme's active site. [, ]
Q3: What are the downstream effects of EPZ004777 treatment on cells?
A3: EPZ004777 inhibits DOT1L activity, leading to a reduction in histone H3 lysine 79 (H3K79) methylation. This disrupts the expression of DOT1L target genes, particularly those in the HOXA cluster. [, , , , ] In MLL-rearranged leukemia cells, EPZ004777 treatment results in decreased proliferation, cell cycle arrest, differentiation, and apoptosis. [, , , , , ]
Q4: What is the molecular formula and weight of EPZ004777?
A4: While the provided abstracts don't specify the molecular formula and weight of EPZ004777, this information is crucial for comprehensive characterization and can be found in other scientific literature and databases.
Q5: Is there information available about the spectroscopic data for EPZ004777?
A5: The provided abstracts lack details on spectroscopic data. Researchers interested in this aspect can consult primary research articles or chemical databases for comprehensive spectroscopic information.
Q6: Has the stability of EPZ004777 been studied under various conditions, and are there formulation strategies to improve its stability, solubility, or bioavailability?
A6: While the provided abstracts don't delve into specific stability studies or formulation strategies for EPZ004777, one study mentions that EPZ004777 has limited in vivo effectiveness due to its pharmacokinetic properties, prompting the development of EPZ-5676 with improved drug-like properties. []
Q7: How do structural modifications of EPZ004777 affect its activity, potency, and selectivity?
A7: Studies focusing on the development of carbocyclic C-nucleoside analogues of EPZ004777, such as compound 22 and MU1656, revealed that even minor structural changes can significantly impact DOT1L binding affinity. These changes are thought to be related to conformational adjustments in the DOT1L protein upon inhibitor binding. []
Q8: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of EPZ004777?
A8: Research suggests that a lag time of several days might exist between EPZ004777 exposure and the reduction of global H3K79 methylation, which can be used as a pharmacodynamic marker for the compound’s activity. []
Q9: What in vitro and in vivo models have been used to assess the efficacy of EPZ004777?
A9: The efficacy of EPZ004777 has been evaluated in various models, including:
- In vitro: Human and mouse MLL-rearranged leukemia cell lines [, , , , , , ] and primary murine MLL-AF9 expressing leukemic blasts. []
- In vivo: Subcutaneous xenograft models of MLL-rearranged leukemia in immunocompromised rats [] and a mouse bone marrow transplant model of MLL-AF9 induced acute myeloid leukemia (AML). []
Q10: Are there known resistance mechanisms to EPZ004777 in leukemia cells?
A10: The provided abstracts do not mention specific resistance mechanisms to EPZ004777. Further research is needed to understand the potential for resistance development and identify strategies to overcome it.
Q11: What is the safety profile of EPZ004777 based on preclinical studies?
A11: The information available about the toxicology and safety of EPZ004777 is limited. While some studies indicate no significant weight loss or obvious signs of toxicity in animal models, further research is needed to establish a comprehensive safety profile. []
Q12: Has EPZ004777 been investigated for applications beyond leukemia?
A12: Yes, EPZ004777 has been explored in other contexts, including:
- Wnt Signaling: Studies suggest that H3K79 methylation, and by extension DOT1L inhibition by EPZ004777, is not essential for the canonical Wnt signaling pathway or colon cancer development. []
- Osteoclastogenesis: Research indicates that DOT1L, the target of EPZ004777, plays a role in inhibiting osteoclastogenesis, suggesting a potential therapeutic target for osteoporosis. []
- Somatic Cell Nuclear Transfer (SCNT): EPZ004777 treatment has been shown to improve reprogramming efficiency and early development in porcine SCNT embryos, suggesting a role for DOT1L in regulating cell pluripotency. [, ]
- Herpes Simplex Keratitis (HSK): Studies indicate that DOT1L inhibition by EPZ004777 can alleviate corneal injury, oxidative stress, and inflammation in HSK models, highlighting its potential as a therapeutic target. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.